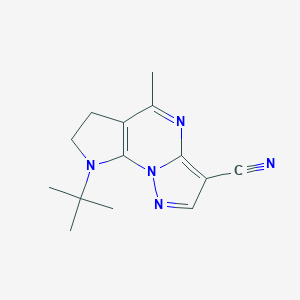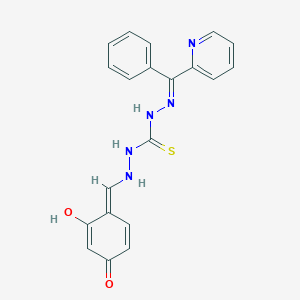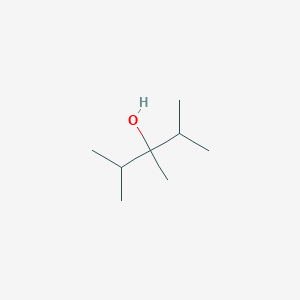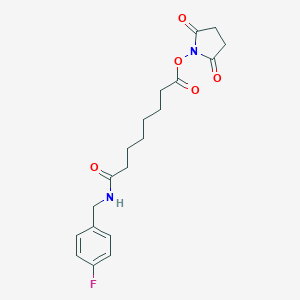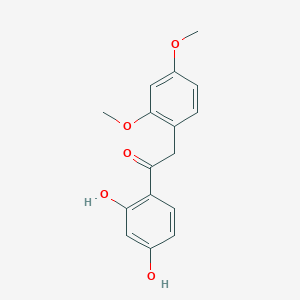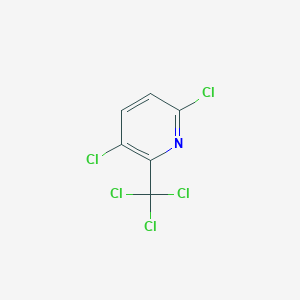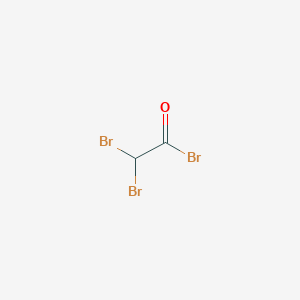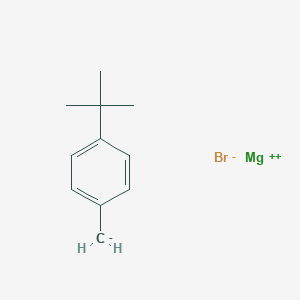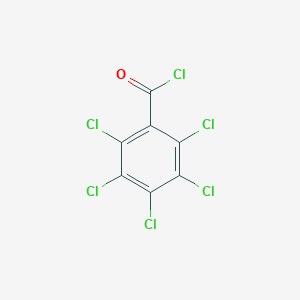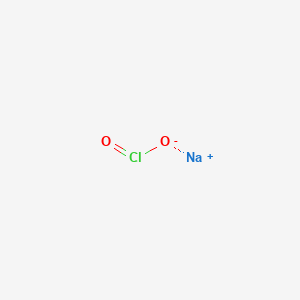
亚氯酸钠
概述
描述
Sodium chlorite (NaClO₂) is a chemical compound that appears as a white crystalline solid. It is primarily used in the production of chlorine dioxide, which is a powerful oxidizing agent. Sodium chlorite is also utilized in various industrial applications, including water treatment, bleaching, and disinfection .
科学研究应用
Sodium chlorite has a wide range of applications in scientific research:
Chemistry: It is used as an oxidizing agent in organic synthesis, particularly in the oxidation of aldehydes to carboxylic acids.
Biology: Sodium chlorite is employed in the disinfection of laboratory equipment and surfaces.
Industry: Sodium chlorite is crucial in water treatment processes, where it helps disinfect and purify drinking water.
作用机制
Target of Action
Sodium chlorite (NaClO2) is primarily used in the manufacturing of paper and as a disinfectant . Its main targets are organic contaminants present in water and textiles . It is also used in therapeutic rinses, mouthwashes, toothpastes and gels, mouth sprays, and as a preservative in eye drops .
Mode of Action
Sodium chlorite’s mode of action is through the generation of chlorine dioxide, which is used for bleaching and stripping of textiles, pulp, and paper . It is also used for disinfection of municipal water treatment plants after conversion to chlorine dioxide . In organic synthesis, sodium chlorite is frequently used as a reagent in the Pinnick oxidation for the oxidation of aldehydes to carboxylic acids .
Biochemical Pathways
Sodium chlorite affects the biochemical pathways related to oxidative stress and inflammation. Increased salt (sodium chloride) intake augments the activity of TH17 cells via the p38/MAPK pathway and serum/glucocorticoid-regulated kinase 1 (SGK1) that results in upregulation of GM-CSF, TNF-α and IL-2 levels, which are all pro-inflammatory cytokines .
Pharmacokinetics
It is known that sodium chloride, a related compound, is substantially excreted by the kidneys . Renal insufficiency may cause sodium retention . Following intravenous administration, a fraction of sodium and chloride ions is expected to be excreted into human milk .
Result of Action
The result of sodium chlorite’s action is the disinfection of water and the bleaching of textiles, pulp, and paper . It is also used as a component in therapeutic rinses, mouthwashes, toothpastes and gels, mouth sprays, and as a preservative in eye drops . In organic synthesis, it is used as a reagent in the Pinnick oxidation for the oxidation of aldehydes to carboxylic acids .
Action Environment
The action of sodium chlorite is influenced by environmental factors. For instance, it requires a two-layer controlled release to react and release chlorine dioxide gas under water-containing conditions . Sodium chlorite is also used as the best biocide alternative to make drinkable water from desalination plants, since it doesn’t interact with bromide (a substance significantly present in seawater), resulting in better quality water .
生化分析
Biochemical Properties
Sodium chlorite interacts with several biomolecules, leading to a variety of biochemical reactions. For instance, it can cause alterations in enzymatic activity and photosynthesis, oxidative stress, damage of cellular structure and components, and ionic imbalance . The presence of sodium chlorite can lead to the accumulation of reactive oxygen species, including hydrogen peroxide, superoxide radical, and hydroxyl radical .
Cellular Effects
Sodium chlorite can have profound effects on various types of cells and cellular processes. It influences cell function by causing ionic toxicity, which occurs due to the change in the cytosolic ratio of potassium and sodium ions in the cell. This imbalance ultimately disturbs the synthesis of growth-promoting proteins .
Molecular Mechanism
At the molecular level, sodium chlorite exerts its effects through binding interactions with biomolecules and changes in gene expression. For instance, it can interact with transcriptional factors like TaPIMP, TaSRG, and TaMYBsdu 1, which play key roles in gene expression mechanisms to overcome stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium chlorite can change over time. For instance, when sodium chlorite solution becomes acidic, its absorption spectrum exhibits a peak at 365 nm, indicating the presence of species with oxidizing power .
Metabolic Pathways
Sodium chlorite is involved in several metabolic pathways. For instance, it can affect the concentration of potassium ions, which plays a crucial role in plant salt stress tolerance .
准备方法
Synthetic Routes and Reaction Conditions: Sodium chlorite is typically synthesized through the reduction of sodium chlorate (NaClO₃). The process involves the following steps:
- Sodium chlorate reacts with hydrochloric acid to produce chlorine dioxide (ClO₂) and chlorine (Cl₂).
- The chlorine dioxide and chlorine gases are then absorbed into a sodium hydroxide (NaOH) solution, resulting in the formation of sodium chlorite and sodium chloride (NaCl) .
Industrial Production Methods: In industrial settings, sodium chlorite is produced by reacting chlorine dioxide with sodium hydroxide. The reaction can be represented as: [ 2 \text{ClO}_2 + 2 \text{NaOH} \rightarrow \text{NaClO}_2 + \text{NaClO}_3 + \text{H}_2\text{O} ] This method is preferred due to its efficiency and scalability .
化学反应分析
Types of Reactions: Sodium chlorite undergoes various chemical reactions, including:
Oxidation: Sodium chlorite is a strong oxidizing agent and can oxidize aldehydes to carboxylic acids.
Reduction: It can be reduced to chlorine dioxide under acidic conditions.
Common Reagents and Conditions:
Oxidation: Sodium chlorite is often used with monosodium phosphate and a chlorine scavenger like 2-methyl-2-butene in the Pinnick oxidation.
Major Products:
Oxidation: Carboxylic acids are the primary products when aldehydes are oxidized.
Reduction: Chlorine dioxide is the major product formed under acidic conditions.
相似化合物的比较
Sodium Hypochlorite (NaClO): Used as a bleaching agent and disinfectant, it is more reactive than sodium chlorite and is commonly found in household bleach.
Sodium Chlorate (NaClO₃): Used in herbicides and explosives, it is an intermediate in the production of sodium chlorite.
Uniqueness of Sodium Chlorite: Sodium chlorite is unique due to its specific oxidation potential, which allows for controlled bleaching processes. It is also more stable compared to sodium hypochlorite, making it suitable for various industrial applications .
属性
CAS 编号 |
7758-19-2 |
|---|---|
分子式 |
ClHNaO2 |
分子量 |
91.45 g/mol |
IUPAC 名称 |
sodium;chlorite |
InChI |
InChI=1S/ClHO2.Na/c2-1-3;/h(H,2,3); |
InChI 键 |
OEMUKJZHMHTYSL-UHFFFAOYSA-N |
SMILES |
[O-]Cl=O.[Na+] |
手性 SMILES |
[O-]Cl=O.[Na+] |
规范 SMILES |
OCl=O.[Na] |
颜色/形态 |
White crystals or crystalline powder Slightly hygroscopic crystals or flakes, does not cake |
密度 |
2.468 g/cu cm in crystalline form 2.5 g/cm³ |
熔点 |
Decomposes as it melts between 180-200 °C |
| 7758-19-2 | |
物理描述 |
Sodium chlorite appears as a white crystalline solid. Difficult to burn, but accelerates the burning of organic substances. Forms explosive mixtures with certain combustible materials. May explode under prolonged exposure to heat or fire. Used in water purification, to bleach wood pulp, textile, fats, oils; and for many other uses. Dry Powder, Liquid; Dry Powder; Liquid; Pellets or Large Crystals Colorless crystals or powder; technical grade is a white solid with a slightly greenish tint; [CHEMINFO] White solid; Formulated as soluble concentrates and ready-to-use liquids; [Reference #1] SLIGHTLY HYGROSCOPIC WHITE CRYSTALS OR FLAKES. |
Pictograms |
Oxidizer; Corrosive; Acute Toxic; Health Hazard; Environmental Hazard |
相关CAS编号 |
13898-47-0 (Parent) |
溶解度 |
Slightly soluble in methanol 64 g/100 g water at 17 °C Solubility in water, g/100ml at 17 °C: 39 |
同义词 |
Chlorous Acid Sodium salt; Alcide LD; Chloro-Clean; Chloro-Clean (chlorite); Dioxychlor; Neo Silox D; Silbrite 25; Silbrite 80; Sodium chlorite; Textone |
产品来源 |
United States |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

